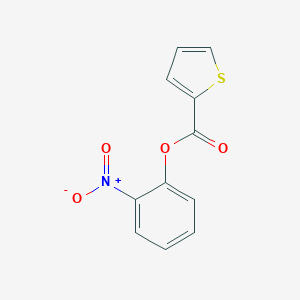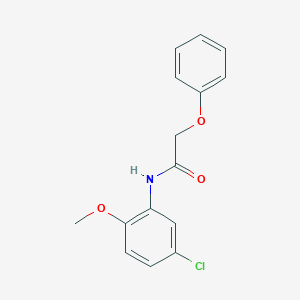
N-(5-Chloro-2-methoxyphenyl)-2-phenoxyacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-Chloro-2-methoxyphenyl)-2-phenoxyacetamide, commonly known as CMPO, is a chemical compound that has gained significant attention in scientific research due to its unique properties. CMPO is a chelating agent that is used to extract various metal ions from aqueous solutions. Its ability to selectively bind to certain metal ions has made it a valuable tool in the field of analytical chemistry. In
Wirkmechanismus
The mechanism of action of CMPO involves the formation of a complex with metal ions through coordination bonds. CMPO has a phenoxy group that can form a chelate ring with a metal ion, resulting in a stable complex. The selectivity of CMPO for certain metal ions is due to the size and charge of the metal ion and the geometry of the chelate ring.
Biochemical and Physiological Effects:
CMPO has not been extensively studied for its biochemical and physiological effects. However, studies have shown that CMPO is not toxic to cells and does not cause any adverse effects on the body. CMPO is not absorbed by the body and is excreted unchanged in the urine.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using CMPO in lab experiments include its high selectivity for certain metal ions, its ability to extract metal ions from aqueous solutions, and its ease of use. CMPO is also stable and can be stored for long periods of time. However, the limitations of using CMPO include its high cost, its limited solubility in some solvents, and the potential for contamination of samples.
Zukünftige Richtungen
There are several future directions for the research on CMPO. One area of research is the development of new materials that incorporate CMPO for the selective extraction of metal ions. Another area of research is the use of CMPO in the treatment of metal poisoning. CMPO has been shown to be effective in the treatment of uranium poisoning in animal models, and further research is needed to determine its efficacy in humans. Finally, the use of CMPO in the development of new sensors and catalysts is an area of research that has great potential for future applications.
Conclusion:
In conclusion, CMPO is a valuable tool in the field of analytical chemistry due to its ability to selectively extract metal ions from aqueous solutions. Its unique properties have led to its use in various applications, including the separation and purification of metals, the analysis of environmental samples, and the development of new materials. Further research on CMPO is needed to explore its potential in the treatment of metal poisoning and the development of new sensors and catalysts.
Synthesemethoden
The synthesis of CMPO involves a multistep process that requires the use of various reagents and equipment. The first step involves the reaction of 5-chloro-2-methoxyaniline with chloroacetyl chloride in the presence of a base to form N-(5-chloro-2-methoxyphenyl)-2-chloroacetamide. This intermediate is then reacted with phenol in the presence of a base to form CMPO. The final product is obtained by recrystallization from a suitable solvent.
Wissenschaftliche Forschungsanwendungen
CMPO has been extensively studied for its ability to selectively extract metal ions from aqueous solutions. It has been used in the separation and purification of various metals, including uranium, plutonium, and thorium. CMPO has also been used in the analysis of environmental samples, such as water and soil, to determine the concentration of metal ions. In addition, CMPO has been used in the development of new materials, such as sensors and catalysts.
Eigenschaften
Molekularformel |
C15H14ClNO3 |
|---|---|
Molekulargewicht |
291.73 g/mol |
IUPAC-Name |
N-(5-chloro-2-methoxyphenyl)-2-phenoxyacetamide |
InChI |
InChI=1S/C15H14ClNO3/c1-19-14-8-7-11(16)9-13(14)17-15(18)10-20-12-5-3-2-4-6-12/h2-9H,10H2,1H3,(H,17,18) |
InChI-Schlüssel |
CQANGUOVUWFTJS-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)COC2=CC=CC=C2 |
Kanonische SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)COC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




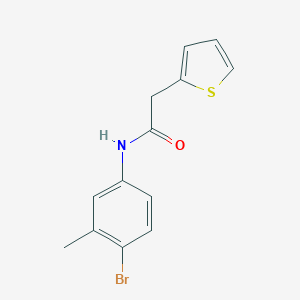

![N-(4-methylbenzo[d]thiazol-2-yl)cyclopentanecarboxamide](/img/structure/B291174.png)
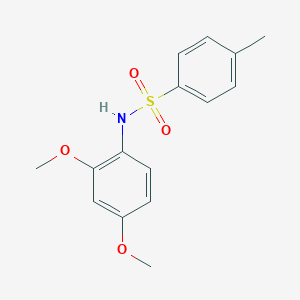

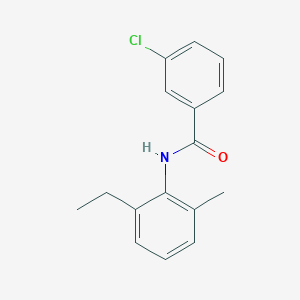
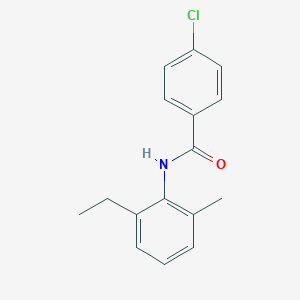

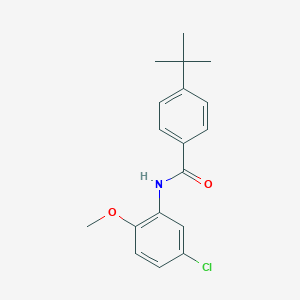
![Phenyl 2-[(3-methylbenzoyl)oxy]benzoate](/img/structure/B291187.png)
